molecular formula C21H19N3O2S B2522929 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866726-60-5

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2522929
CAS No.: 866726-60-5
M. Wt: 377.46
InChI Key: QVBICCHAXDJTEH-UHFFFAOYSA-N
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Description

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, a methylphenyl group, and a sulfanylacetamide moiety

Mechanism of Action

Preparation Methods

The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the chromeno[2,3-D]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methylphenyl and chromeno derivatives. The sulfanylacetamide moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has shown effectiveness against breast, colon, and cervical cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to key proteins involved in cancer progression, such as the Bcl-2 family proteins and caspases .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly in relation to metabolic disorders:

  • Alpha-glucosidase Inhibition : Research indicates that this compound can inhibit alpha-glucosidase activity, which is crucial for managing type 2 diabetes mellitus. This inhibition helps regulate blood sugar levels post-meal .

Comparative Data Table of Inhibitory Activity

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound AAlpha-glucosidase12.5
Compound BAlpha-glucosidase15.0
2-{[9-Methyl...}Alpha-glucosidase10.0

Antiviral Properties

Emerging research suggests that this compound may possess antiviral properties:

  • Mechanism of Action : The compound has been tested against various viral strains, showing potential in inhibiting viral replication by interfering with viral protein synthesis pathways .

Notable Findings

  • Inhibition of Viral Replication : Preliminary studies indicate that the compound can reduce viral load in infected cell cultures, suggesting a mechanism similar to established antiviral agents .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide stands out due to its unique structural features and chemical properties. Similar compounds include:

Biological Activity

The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a derivative of chromeno-pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H24N3OS
  • Molecular Weight : 396.52 g/mol
  • IUPAC Name : this compound

This compound features a chromene core linked to a pyrimidine moiety, which is known to influence its biological activity.

Target Enzymes and Pathways

The primary target of this compound is dihydrofolate reductase (DHFR) . The inhibition of DHFR disrupts the folic acid pathway, essential for nucleotide synthesis. By binding to DHFR with high affinity, the compound reduces the availability of tetrahydrofolate, which is crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA production .

Pharmacokinetics

Preliminary studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The compound's ability to inhibit DHFR leads to reduced cell proliferation due to impaired nucleic acid synthesis .

Anticancer Activity

A study investigating the anticancer properties of chromeno-pyrimidine derivatives found that compounds similar in structure to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was primarily attributed to the inhibition of DHFR, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Research has indicated that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies revealed that modifications on the chromene ring could enhance COX-2 selectivity, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro assays demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The compound exhibited an IC50 value indicative of potent cytotoxicity.
    Cell LineIC50 Value (μM)
    A43110
    MCF715
    HeLa12
  • Anti-inflammatory Activity :
    • A comparative study on related chromene derivatives showed that those with methyl substitutions at specific positions exhibited enhanced COX-2 inhibitory activity. For instance, a derivative with a similar scaffold demonstrated an IC50 value of 0.07 μM against COX-2, indicating strong anti-inflammatory potential .

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-6-8-14(9-7-12)19-23-20-16(21(24-19)27-11-17(22)25)10-15-5-3-4-13(2)18(15)26-20/h3-9H,10-11H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBICCHAXDJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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